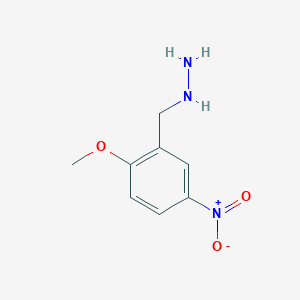
(2-Methoxy-5-nitrobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitrobenzyl)hydrazine typically involves the reaction of 2-methoxy-5-nitrobenzyl bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
2-Methoxy-5-nitrobenzyl bromide+Hydrazine hydrate→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxy-5-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of 2-methoxy-5-aminobenzyl hydrazine.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzyl hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce hydrazine functionality into aromatic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cytochrome P-450 enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-5-nitrobenzyl)hydrazine involves its interaction with specific molecular targets. For example, it acts as a mechanism-based inactivator of cytochrome P-450 enzymes by forming a covalent bond with the enzyme’s active site. This inactivation process is dependent on the presence of NADPH and follows pseudo-first-order kinetics .
Comparación Con Compuestos Similares
2-Methoxy-5-nitrobenzyl bromide: A related compound used as a reagent in organic synthesis.
2-Methoxy-5-nitroaniline: Another similar compound with different functional groups.
Uniqueness: (2-Methoxy-5-nitrobenzyl)hydrazine is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
(2-methoxy-5-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-3-2-7(11(12)13)4-6(8)5-10-9/h2-4,10H,5,9H2,1H3 |
Clave InChI |
GPPHZDWKDAUBPD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


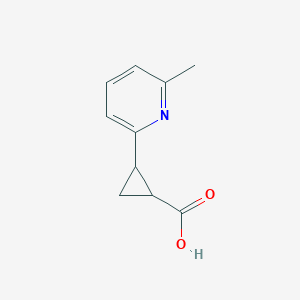

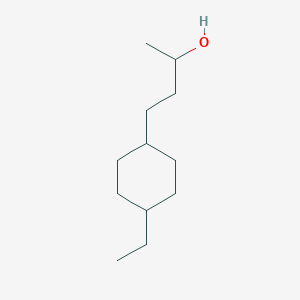

![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
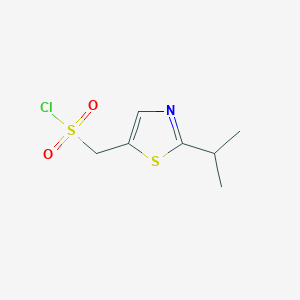
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
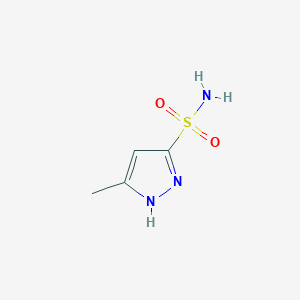
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
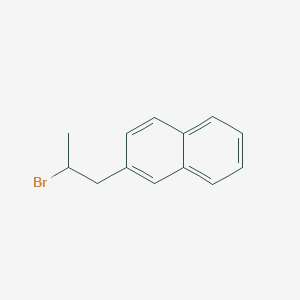
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
amine](/img/structure/B13599175.png)

